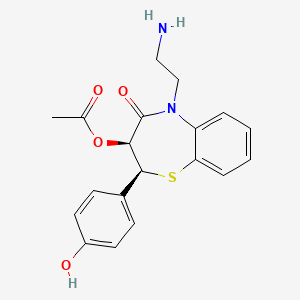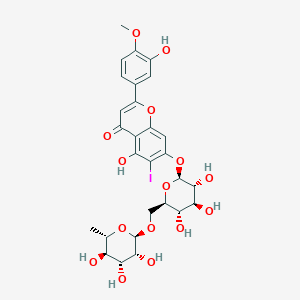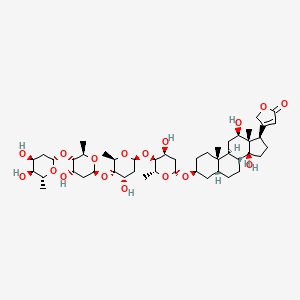![molecular formula C14H11N7O2 B601738 2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile CAS No. 252638-01-0](/img/structure/B601738.png)
2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Levosimendan Impurity, has the molecular formula C14H11N7O2 and a molecular weight of 309.29 . It is an intriguing material with diverse scientific applications and possesses unique properties, making it valuable for research in fields like drug discovery, nanotechnology, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 2-[[4-(2-azido-3-methyl-5-oxooxolan-2-yl)phenyl]hydrazinylidene]propanedinitrile . The InChI string representation of its structure is InChI=1S/C14H11N7O2/c1-9-6-13(22)23-14(9,20-21-17)10-2-4-11(5-3-10)18-19-12(7-15)8-16/h2-5,9,18H,6H2,1H3 .Scientific Research Applications
Synthesis and Structural Analysis
- A study on the synthesis and structural analysis of functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) bearing hydrazone functionality, considered promising for treating neglected diseases, discusses a method for synthesizing related compounds with detailed structural characterization (Epishina, Kulikov, & Fershtat, 2022).
- Research on the geometry and bond-length alternation in nonlinear optical materials explores the structural properties of furanylidene and propanedinitrile derivatives, highlighting the significance of alternating bond lengths in push-pull chromophores (Gainsford, Bhuiyan, & Kay, 2007).
Reaction Mechanisms and Derivatives Synthesis
- A study on the reaction of N1, N2-diarylamidines with a compound structurally related to the one , resulting in the formation of specific arylamino and ethanenitriles derivatives, provides insights into novel synthetic pathways (Gomaa, 2001).
- An effort on the applications of 2-arylhydrazononitriles for synthesizing a variety of new heterocyclic substances with antimicrobial activities demonstrates the utility of related compounds in developing pharmacologically active substances (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Chemical Properties and Applications
- Research on the synthesis of azoles from hydrazine-substituted compounds outlines the formation of various heterocyclic substances, indicating the potential chemical versatility and applications of related hydrazinylidene compounds (Tumosienė & Beresnevicius, 2007).
- A study on the synthesis and fungicidal activity of furan-containing azoles showcases the potential application of related compounds in developing fungicidal agents (Nizamuddin, Gupta, & Srivastava, 1999).
Mechanism of Action
The mechanism of action for this compound is not explicitly stated in the available resources. As an impurity of Levosimendan, it may share some pharmacological properties, but this would require further investigation .
Its XLogP3 value, which is a measure of its lipophilicity, is 3.9. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .
Properties
IUPAC Name |
2-[[4-(2-azido-3-methyl-5-oxooxolan-2-yl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2/c1-9-6-13(22)23-14(9,20-21-17)10-2-4-11(5-3-10)18-19-12(7-15)8-16/h2-5,9,18H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFMPQFMZALWEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1(C2=CC=C(C=C2)NN=C(C#N)C#N)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120673 |
Source


|
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252638-01-0 |
Source


|
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252638-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(2-Azidotetrahydro-3-methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
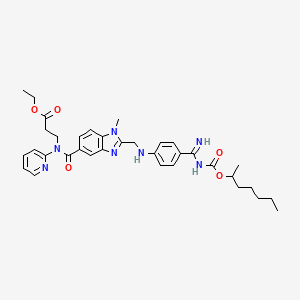
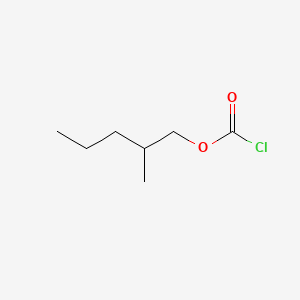

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
